molecular formula C6H12ClF2NO B1428807 (4,4-Difluoropiperidin-3-yl)methanol hydrochloride CAS No. 1331775-99-5

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride

Cat. No.: B1428807
CAS No.: 1331775-99-5
M. Wt: 187.61 g/mol
InChI Key: FZLKYPPNCKYROE-UHFFFAOYSA-N
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Description

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H11F2NOClH It is a derivative of piperidine, a six-membered ring containing nitrogen, and features two fluorine atoms at the 4-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride typically involves the fluorination of piperidine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 4,4-difluoropiperidine with formaldehyde under acidic conditions to yield the desired product. The reaction conditions often involve the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes and subsequent reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorination techniques and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4,4-difluoropiperidin-3-yl aldehyde or 4,4-difluoropiperidin-3-yl carboxylic acid.

    Reduction: Formation of various reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with different functional groups.

Scientific Research Applications

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain biological targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoropyridin-4-yl)methanol
  • (4-Phenylfuran-3-yl)methanol
  • (2-Fluoropyridin-4-yl)methanol
  • (1-Isopropylpiperidin-4-yl)methanol
  • (1,3-Dimethylpiperidin-3-yl)methanol

Uniqueness

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride is unique due to the presence of two fluorine atoms at the 4-position, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine atoms and a hydroxymethyl group provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(4,4-difluoropiperidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)1-2-9-3-5(6)4-10;/h5,9-10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLKYPPNCKYROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride
Reactant of Route 2
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride
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(4,4-Difluoropiperidin-3-yl)methanol hydrochloride
Reactant of Route 4
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride
Reactant of Route 5
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride
Reactant of Route 6
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride

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